![molecular formula C18H15N3O2S B2437957 N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 898443-87-3](/img/structure/B2437957.png)
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
Scientific Research Applications
- Notably, the compound demonstrated significant activity against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL .
- These compounds showed promise in preventing biofilm formation by Staphylococcus clinical strains, including methicillin-resistant strains .
- The compound was tested against cervical cancer (HeLa), ovarian cancer (SKOV-3), and breast cancer (MCF-7) cell lines using the MTT assay .
- N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide derivatives were evaluated for antioxidant activity using DPPH and ABTS assays .
Antimicrobial Activity
Biofilm Inhibition
Blood Bacteriostatic Activity
Cytotoxicity and Cancer Cell Lines
Antioxidant Properties
Other Potential Applications
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial, anticancer, and antioxidant activities .
Mode of Action
It’s known that its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .
Biochemical Pathways
It’s known that similar compounds have shown significant antimicrobial activity on staphylococcus and enterococcus species .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISJSHSAMGPOB-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide |
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